molecular formula C22H23N5O B11147991 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B11147991
M. Wt: 373.5 g/mol
InChI Key: BCPSDRAVGGSSBY-UHFFFAOYSA-N
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Description

This compound is a pyrazole-5-carboxamide derivative featuring a benzimidazole moiety linked via an ethyl chain. The pyrazole core is substituted with an isopropyl group at position 3 and a phenyl group at position 1.

Properties

Molecular Formula

C22H23N5O

Molecular Weight

373.5 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C22H23N5O/c1-15(2)19-14-20(27(26-19)16-8-4-3-5-9-16)22(28)23-13-12-21-24-17-10-6-7-11-18(17)25-21/h3-11,14-15H,12-13H2,1-2H3,(H,23,28)(H,24,25)

InChI Key

BCPSDRAVGGSSBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NCCC2=NC3=CC=CC=C3N2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring, which can be achieved by condensing o-phenylenediamine with formic acid or its equivalents .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

Biological Activities

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide exhibits a range of biological activities, making it a candidate for further research in pharmacological applications.

Potential Pharmacological Applications

  • Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines due to their ability to inhibit specific signaling pathways involved in tumor growth.
  • Antimicrobial Properties : The compound's structure suggests potential activity against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Research indicates that derivatives of benzimidazole can modulate inflammatory responses, which may be relevant for treating chronic inflammatory diseases.

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of benzimidazole derivatives similar to this compound. Results indicated that these compounds inhibited cell proliferation in breast cancer cell lines through apoptosis induction mechanisms .

Case Study 2: Antimicrobial Activity

Research on related pyrazole compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of bacterial DNA synthesis .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their biological activities:

Compound NameStructureBiological ActivityUnique Features
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3,4-dimethoxyphenyl)-acrylamideStructureAnticancerIncorporates methoxy groups enhancing lipophilicity
5-methyl-N-[2-(1H-benzimidazol-2-yl)ethyl]benzamide-AntimicrobialMethyl group improves solubility
4-Oxoquinoline derivatives-AntiviralSimilar core structure with distinct activity

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function or altering their activity . The pyrazole ring can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and analogous pyrazole derivatives:

Compound Name / ID (Evidence) Pyrazole Substituents Carboxamide Modifications Notable Features
Target Compound 3-isopropyl, 1-phenyl N-linked benzimidazole-ethyl chain Combines pyrazole rigidity with benzimidazole’s aromaticity; potential dual-binding interactions
N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide () 3-(4-benzyloxyphenyl) Hydrazide-linked 3-hydroxyphenyl Hydroxyl group may enhance solubility; benzyloxy group increases lipophilicity
N′-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide () 3-(2-ethoxyphenyl) Biphenyl-ethylidene carbohydrazide Ethoxy group improves membrane permeability; biphenyl enhances steric bulk
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide () 3-(5-methylthiophene) N-linked benzothiazole Thiophene and benzothiazole may confer redox activity or metal-binding properties
N-[2-(1-Pyrazolyl)benzyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide () 5-(2-hydroxyphenyl), 3-carboxamide Pyrazole-benzyl linkage Hydroxyphenyl group could act as an antioxidant; pyrazole-pyrazole linkage adds symmetry

Pharmacological and Physicochemical Properties

  • Solubility : The target compound’s benzimidazole-ethyl chain may reduce solubility compared to hydroxyl-containing derivatives () but improve binding to hydrophobic targets .
  • Binding Affinity : Benzimidazole’s planar structure (target compound) could enhance DNA intercalation or kinase inhibition relative to benzothiazole () or thiophene () analogs .
  • Bioavailability : Ethoxy () and hydroxyphenyl () groups may improve oral absorption compared to the target compound’s isopropyl and benzimidazole groups .

Crystallographic and Analytical Data

  • Single-crystal X-ray analysis, as performed for the imine derivative in , is critical for confirming the target compound’s configuration. SHELX software () is widely used for such structural validations .
  • IR and NMR data (e.g., ) provide benchmarks for verifying functional groups in analogs, applicable to the target compound’s characterization .

Biological Activity

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article consolidates various studies examining its biological activity, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C22H23N5O2C_{22}H_{23}N_5O_2, featuring a complex arrangement that includes a benzimidazole moiety and a pyrazole core. The structural characteristics contribute to its reactivity and interaction with biological targets.

Structure

ComponentStructureBiological Relevance
BenzimidazoleBenzimidazoleKnown for anticancer properties
PyrazolePyrazoleExhibits antimicrobial activities

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for these derivatives can be as low as 0.22 μg/mL against various pathogens, indicating potent activity against bacteria such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Evaluation

In vitro studies assessed the antimicrobial efficacy of various pyrazole derivatives, revealing that compounds with benzimidazole substitutions demonstrated enhanced antibacterial properties compared to their counterparts without such modifications. For instance:

  • Compound 7b : MIC = 0.22 μg/mL against S. aureus
  • Compound 10 : Exhibited significant biofilm inhibition at concentrations below 200 μg/mL .

Anticancer Activity

The benzimidazole component is known for its role in cancer therapy. Research indicates that derivatives containing this moiety can inhibit tumor growth by interfering with cellular pathways involved in proliferation and survival.

The proposed mechanisms include:

  • Inhibition of tubulin polymerization : Disrupting microtubule dynamics essential for mitosis.
  • Induction of apoptosis : Triggering programmed cell death pathways in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups significantly influences its pharmacological profile.

Key Findings

Research has shown:

  • Isopropyl group : Enhances lipophilicity and cellular uptake.
  • Benzimidazole moiety : Essential for anticancer activity.

Comparative Analysis

Compound NameStructureBiological ActivityUnique Features
Compound AStructure AAnticancerBromophenoxy group
Compound BStructure BAntimicrobialMethyl group enhances lipophilicity
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-isopropyl-pyrazoleN-BenzimidazoleAntiviralDifferent core structure but similar activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with condensation of substituted pyrazole precursors with benzimidazole derivatives. Key steps include carboxamide formation via coupling reagents (e.g., EDCI/HOBt) and cyclization under acidic or basic conditions. Critical parameters include solvent polarity (e.g., DMF for solubility enhancement), catalyst selection (e.g., K₂CO₃ for deprotonation), and temperature control (60–80°C for optimal cyclization). For example, Tobiishi et al. synthesized analogous 1,5-diarylpyrazole derivatives via sequential alkylation and condensation, noting that electron-withdrawing substituents on the aryl rings improved reaction efficiency . Optimization via Design of Experiments (DoE) can systematically evaluate molar ratios and reaction times, reducing trial-and-error approaches .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key features should be analyzed?

  • Methodology : Use 1H/13C NMR to confirm proton environments (e.g., pyrazole C-H at δ 7.2–8.1 ppm, benzimidazole NH at δ ~12.5 ppm) and carbon frameworks. IR spectroscopy identifies functional groups (amide C=O stretch ~1650 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) verifies molecular ion peaks (e.g., [M+H]+). Elemental analysis validates purity (>95%), as demonstrated in studies where experimental vs. calculated C/H/N ratios were within 0.3% deviation . For chiral centers (if present), circular dichroism or X-ray crystallography (as in ) resolves stereochemistry .

Q. How should researchers handle stability issues during storage?

  • Methodology : Store the compound under inert atmosphere (argon) at –20°C to prevent hydrolysis of the carboxamide group. Protect from light to avoid photodegradation, as benzimidazole derivatives are prone to ring-opening under UV exposure. Periodic stability checks via HPLC (e.g., C18 column, acetonitrile/water gradient) ensure integrity over time .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate binding mechanisms with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict interactions between the compound and target proteins. The benzimidazole moiety often hydrogen-bonds with catalytic residues (e.g., Asp/Glu in kinases), while the phenyl-pyrazole group engages in π-π stacking with hydrophobic pockets. highlights docking poses of similar compounds with acetylcholinesterase, where substituent orientation (e.g., isopropyl vs. methyl) impacted binding affinity . Validate predictions via mutagenesis assays (e.g., alanine scanning) and correlate with IC₅₀ values from enzymatic assays .

Q. What strategies resolve contradictory bioactivity data across studies?

  • Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration) or impurities. Address this by:

  • Conducting orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
  • Verifying compound purity via HPLC-MS and elemental analysis.
  • Comparing structural analogs (e.g., ’s indazole-benzimidazole hybrids) to identify substituent-dependent trends. For instance, fluorinated aryl groups in improved metabolic stability but reduced solubility, explaining divergent in vitro vs. in vivo results .

Q. How can reaction fundamentals and reactor design optimize large-scale synthesis?

  • Methodology : Apply reaction engineering principles ( ) to scale up synthesis. Use continuous-flow reactors for exothermic steps (e.g., carboxamide coupling) to enhance heat dissipation. Computational fluid dynamics (CFD) models predict mixing efficiency in batch reactors, minimizing side products. ’s integrated computational-experimental approach (e.g., quantum chemical calculations for transition-state analysis) can identify rate-limiting steps and optimize catalyst loading .

Q. What pharmacokinetic optimization strategies enhance in vivo efficacy?

  • Methodology : Modify the carboxamide to a prodrug (e.g., esterification for increased oral bioavailability). Adjust logP via substituent changes (e.g., replacing isopropyl with polar groups) to balance membrane permeability and solubility. ’s dimethylaminoethyl side chain improved blood-brain barrier penetration in analogous compounds . Validate using PAMPA assays for permeability and microsomal stability tests for metabolic resistance.

Data Analysis and Experimental Design

Q. How to design SAR studies for this compound?

  • Methodology : Systematically vary substituents on the pyrazole (C3-isopropyl) and benzimidazole (N-ethyl) moieties. Test analogs in functional assays (e.g., kinase inhibition) and analyze trends via 3D-QSAR models (CoMFA/CoMSIA). ’s pyrazole-isoxazole hybrids demonstrated that electron-withdrawing groups on the phenyl ring enhanced potency against COX-2 .

Q. What statistical methods improve experimental reproducibility?

  • Methodology : Use DoE (Factorial or Response Surface Methodology) to optimize reaction conditions. For example, a Central Composite Design (CCD) can model the effect of temperature, solvent, and catalyst concentration on yield, as shown in ’s TiO₂ photocatalysis studies . ANOVA identifies significant factors, reducing variability between batches.

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